Cas no 2803460-58-2 (1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol)

1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol structure
2803460-58-2 structure
Product name:1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
CAS No:2803460-58-2
MF:C13H12N4O3
Molecular Weight:272.259382247925
CID:5306400

1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol 化学的及び物理的性質

名前と識別子

    • 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
    • 5,6-Dihydro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyridazine-4,7-dione (ACI)
    • インチ: 1S/C13H12N4O3/c1-20-9-4-2-8(3-5-9)7-17-11-10(6-14-17)12(18)15-16-13(11)19/h2-6H,7H2,1H3,(H,15,18)(H,16,19)
    • InChIKey: KMQBFAJAXMKLMT-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C=2C(=O)NN1)CC1C=CC(OC)=CC=1

1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1293511-25mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
25mg
$240 2024-07-28
eNovation Chemicals LLC
Y1293511-50mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
50mg
$340 2024-07-28
eNovation Chemicals LLC
Y1293511-1g
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
Y1293511-250mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
250mg
$890 2024-07-28
eNovation Chemicals LLC
Y1293511-50mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
50mg
$340 2025-02-19
eNovation Chemicals LLC
Y1293511-250mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
250mg
$890 2025-02-19
eNovation Chemicals LLC
Y1293511-25mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
25mg
$240 2025-02-19
eNovation Chemicals LLC
Y1293511-100mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
100mg
$555 2025-02-19
eNovation Chemicals LLC
Y1293511-1g
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
1g
$2105 2025-02-19
eNovation Chemicals LLC
Y1293511-100mg
1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol
2803460-58-2 95%
100mg
$555 2024-07-28

1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol 関連文献

1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diolに関する追加情報

Professional Introduction to Compound with CAS No. 2803460-58-2 and Product Name: 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol

The compound identified by the CAS number 2803460-58-2 and the product name 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazolo[3,4-d]pyridazine class, a scaffold that has garnered considerable attention due to its versatile biological activities. The presence of a 4-Methoxy-benzyl substituent and the specific arrangement of hydroxyl groups at the 4 and 7 positions contribute to its unique chemical and pharmacological profile.

Recent research in medicinal chemistry has highlighted the potential of pyrazolo[3,4-d]pyridazine derivatives as scaffolds for developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol make it an attractive candidate for further investigation in drug discovery programs. The methoxy group at the benzyl moiety enhances lipophilicity, while the hydroxyl groups at the 4 and 7 positions introduce polar interactions that can modulate binding affinity to biological targets.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential in modulating key biological pathways. Studies have indicated that pyrazolo[3,4-d]pyridazine derivatives can interact with enzymes and receptors involved in inflammatory responses. The 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol structure has shown promise in preclinical models as a modulator of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins and play a crucial role in inflammation. This aligns with ongoing efforts to develop more selective and effective anti-inflammatory agents.

The synthesis of 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The introduction of the pyrazolo[3,4-d]pyridazine core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only enhance synthetic efficiency but also allow for structural modifications that can fine-tune biological activity.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of structural features—such as the methoxy-benzyl group and hydroxyl functionalities—provides multiple points for interaction with biological targets. This polypharmacophoric nature is increasingly recognized as a key factor in designing compounds with enhanced therapeutic efficacy and reduced side effects. Computational modeling and molecular docking studies have been instrumental in understanding how 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol interacts with potential targets at the molecular level.

Recent publications have begun to explore the pharmacokinetic properties of pyrazolo[3,4-d]pyridazine derivatives. The metabolic stability and solubility profile of 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol are critical factors that determine its suitability for further development into a clinical candidate. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic characteristics, including reasonable oral bioavailability and moderate metabolic clearance rates. These findings are encouraging for its potential translation into therapeutic applications.

The future direction of research on 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol includes further exploration of its mechanism of action and optimization through structure-activity relationship (SAR) studies. By systematically modifying substituents on the benzyl group or altering hydroxyl positions, researchers aim to enhance potency and selectivity against specific biological targets. Additionally, exploring analogs that incorporate different heterocyclic moieties may uncover novel pharmacological profiles with distinct therapeutic advantages.

The broader significance of this compound lies in its contribution to the growing library of heterocyclic scaffolds being evaluated for medicinal applications. Pyrazolo[3,4-d]pyridazines represent a relatively underexplored class compared to more conventional heterocycles like benzothiazoles or indole derivatives. However, their unique structural features offer untapped potential for developing innovative therapeutics. As research continues to uncover new biological activities associated with these compounds, 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol may emerge as a valuable tool in addressing unmet medical needs.

In conclusion, 1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol (CAS No. 2803460-58-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation into drug development pipelines. As our understanding of molecular interactions advances, this compound will likely play a pivotal role in shaping future therapeutic strategies across various disease areas.

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